[2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone
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Overview
Description
[2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, an oxane moiety, and a methylamino group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Oxane Intermediate Synthesis: The oxane moiety can be synthesized through a series of etherification reactions, starting from a diol and an appropriate alkyl halide.
Coupling Reaction: The final step involves coupling the piperidine and oxane intermediates using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of efficient purification methods, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxane moiety, where the methoxy group can be replaced by other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Scientific Research Applications
[2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new drugs or diagnostic tools.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methylamino)phenyl]-[4-(prop-2-yn-1-yloxy)piperidin-1-yl]methanone
- [2-(Methylamino)phenyl]-[4-(2-ethoxyethoxy)piperidin-1-yl]methanone
Uniqueness
Compared to similar compounds, [2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-20-18-8-3-2-7-17(18)19(22)21-11-9-15(10-12-21)24-14-16-6-4-5-13-23-16/h2-3,7-8,15-16,20H,4-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNXBOXYZIARSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCC(CC2)OCC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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